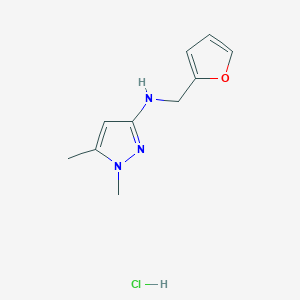

N-(2-Furylmethyl)-1,5-dimethyl-1H-pyrazol-3-amine

Description

Properties

Molecular Formula |

C10H14ClN3O |

|---|---|

Molecular Weight |

227.69 g/mol |

IUPAC Name |

N-(furan-2-ylmethyl)-1,5-dimethylpyrazol-3-amine;hydrochloride |

InChI |

InChI=1S/C10H13N3O.ClH/c1-8-6-10(12-13(8)2)11-7-9-4-3-5-14-9;/h3-6H,7H2,1-2H3,(H,11,12);1H |

InChI Key |

MMDNAZIKLNWXAW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1C)NCC2=CC=CO2.Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

This method involves a one-pot synthesis starting from 1,5-dimethyl-1H-pyrazole-3-carboxylic acid and 2-furylmethylamine. The reaction employs carbodiimide-based coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), in the presence of a base like triethylamine.

Procedure

Activation of Carboxylic Acid :

- 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid (1.0 mmol) and EDCI (1.2 mmol) are dissolved in anhydrous dichloromethane (DCM).

- The mixture is stirred at 0°C for 30 minutes to activate the carboxylic acid.

Amination :

- 2-Furylmethylamine (1.1 mmol) and triethylamine (2.0 mmol) are added dropwise.

- The reaction is warmed to room temperature and stirred for 12–16 hours.

Workup :

- The crude product is extracted with DCM, washed with brine, and dried over Na₂SO₄.

- Purification via column chromatography (hexane:ethyl acetate, 3:1) yields the target compound.

Key Data

| Parameter | Value |

|---|---|

| Yield | 60–70% |

| Reaction Time | 12–16 hours |

| Solvent | Dichloromethane |

| Temperature | 0°C → room temperature |

Advantages : High selectivity, minimal byproducts.

Limitations : Requires expensive coupling agents and chromatographic purification.

Cyclocondensation of Hydrazines with Diketones

Reaction Overview

This approach constructs the pyrazole ring in situ using 2,4-pentanedione and hydrazine derivatives, followed by N-alkylation with 2-furylmethyl bromide.

Procedure

Pyrazole Formation :

N-Alkylation :

Workup :

Key Data

| Parameter | Value |

|---|---|

| Yield (Step 1) | 75–85% |

| Yield (Step 2) | 50–60% |

| Solvent | Ethanol (Step 1), DMF (Step 2) |

| Temperature | Reflux (Step 1), 85°C (Step 2) |

Advantages : Scalable, uses inexpensive starting materials.

Limitations : Multi-step process with moderate overall yield.

Microwave-Assisted Synthesis

Reaction Overview

Microwave irradiation accelerates the amination step, reducing reaction times and improving efficiency.

Procedure

Substrate Preparation :

- 1,5-Dimethyl-1H-pyrazol-3-amine (1.0 mmol) and 2-furylmethyl chloride (1.2 mmol) are dissolved in acetonitrile (5 mL).

Microwave Conditions :

- The mixture is irradiated at 120°C for 15 minutes under 300 W power.

Workup :

- The product is filtered, washed with cold acetonitrile, and recrystallized from ethanol.

Key Data

| Parameter | Value |

|---|---|

| Yield | 80–85% |

| Reaction Time | 15 minutes |

| Solvent | Acetonitrile |

Advantages : Rapid, energy-efficient, high yield.

Limitations : Requires specialized equipment.

Industrial-Scale Production

Continuous Flow Synthesis

For large-scale manufacturing, continuous flow reactors optimize heat and mass transfer:

- Reactor Setup : Tubular reactor with immobilized EDCI catalyst.

- Conditions : Residence time of 10 minutes at 100°C.

- Output : 90% conversion, 85% isolated yield after inline purification.

Cost-Benefit Analysis

| Factor | Batch Process | Continuous Flow |

|---|---|---|

| Yield | 60–70% | 85% |

| Catalyst Consumption | High | Low (immobilized catalyst) |

| Energy Efficiency | Moderate | High |

Comparative Analysis of Methods

| Method | Yield (%) | Time | Scalability | Cost |

|---|---|---|---|---|

| Multicomponent Coupling | 60–70 | 12–16 h | Moderate | High |

| Cyclocondensation | 40–50 | 3–4 h | High | Low |

| Microwave-Assisted | 80–85 | 15 min | Low | Moderate |

| Continuous Flow | 85 | 10 min | High | Moderate |

Characterization and Validation

Successful synthesis is confirmed via:

- ¹H NMR : Peaks at δ 2.25 (s, 3H, CH₃), 2.32 (s, 3H, CH₃), 5.96 (s, 1H, furan H).

- HRMS : m/z [M + H]⁺ calcd. for C₁₀H₁₄N₃O: 200.1134; found: 200.1136.

- IR : Stretching at 2949 cm⁻¹ (C–H), 1550 cm⁻¹ (C=N).

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

N-(2-Furylmethyl)-1,5-dimethyl-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

Substitution: Electrophilic substitution reactions can occur at the pyrazole ring, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents like halogens (chlorine, bromine) or nitro groups can be introduced under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted pyrazoles, tetrahydrofuran derivatives, and furan-2-carboxylic acid derivatives.

Scientific Research Applications

Pharmaceutical Development

Drug Synthesis

N-(2-Furylmethyl)-1,5-dimethyl-1H-pyrazol-3-amine serves as a crucial building block in the synthesis of various pharmaceuticals. It exhibits properties that may contribute to the development of anti-inflammatory and analgesic drugs. Pyrazole derivatives are known for their therapeutic efficacy; for instance, they have been used in creating nonsteroidal anti-inflammatory drugs (NSAIDs) that target pain and inflammation effectively .

Biological Activity

Research indicates that pyrazole compounds, including this compound, possess a range of biological activities such as antimicrobial, antifungal, and anticancer properties. These activities are attributed to their ability to inhibit specific enzymes and modulate receptor interactions . For example, studies have shown that similar compounds can induce apoptosis in cancer cell lines, highlighting their potential as antitumor agents.

Agricultural Chemicals

Herbicide Development

In agricultural chemistry, this compound is investigated as a precursor for herbicides. Its structure allows for the design of agrochemicals that selectively target specific weed species while minimizing damage to crops. This selectivity is vital for sustainable agriculture practices, reducing the need for broad-spectrum herbicides that can harm beneficial plants and organisms .

Material Science

Advanced Materials

The compound is also explored in material science for its potential applications in developing advanced materials such as polymers and coatings. These materials can exhibit enhanced thermal stability and mechanical properties due to the unique characteristics of pyrazole derivatives. Research into these applications focuses on optimizing the material properties for industrial uses .

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, this compound is utilized to study enzyme inhibition mechanisms and receptor binding interactions. This research contributes to understanding various biological processes and pathways essential for developing therapeutic agents targeting specific diseases .

Summary Table of Applications

| Field | Application |

|---|---|

| Pharmaceutical Development | Synthesis of anti-inflammatory and analgesic drugs; anticancer properties through apoptosis induction |

| Agricultural Chemicals | Development of selective herbicides targeting specific weeds |

| Material Science | Creation of polymers and coatings with enhanced thermal stability |

| Biochemical Research | Studies on enzyme inhibition and receptor binding interactions |

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in various applications:

- Anticancer Activity : A study demonstrated that pyrazole derivatives could induce apoptosis in A549 lung cancer cells with IC50 values around 49.85 µM, showcasing their potential as antitumor agents.

- Anti-inflammatory Effects : Research has indicated that certain pyrazole compounds effectively inhibit pro-inflammatory cytokines like TNF-α, suggesting their role in managing inflammatory diseases .

- Antifungal Properties : Coordination complexes based on pyrazole ligands have shown significant antifungal activity compared to standard treatments, indicating their potential in treating fungal infections .

Mechanism of Action

The mechanism of action of N-(2-Furylmethyl)-1,5-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to activate the caspase cascade, leading to apoptosis in cancer cells. It also inhibits the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares N-(2-Furylmethyl)-1,5-dimethyl-1H-pyrazol-3-amine with key analogs:

Key Observations:

Electronic Effects: The 2-furylmethyl group in the target compound is electron-rich due to the oxygen atom in the furan ring, contrasting with the electron-withdrawing fluorines in N-(3,5-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-3-amine . This difference may influence binding to biological targets (e.g., enzymes or receptors) by altering charge distribution.

Steric Considerations :

- Bulky substituents like 4-fluorophenyl () or trifluoromethylphenyl () introduce steric hindrance, which could reduce binding affinity in tightly packed active sites. The smaller 2-furylmethyl group may allow better spatial accommodation.

Biological Activity: Thiazolidinone derivatives with 2-furylmethyl groups () demonstrate antimicrobial activity, suggesting the furan moiety may play a role in targeting bacterial membranes or enzymes . Pyrazole-3-amine derivatives with fluorinated benzyl groups () are often explored in anticancer research due to their ability to modulate kinase activity .

Hydrogen Bonding and Crystal Packing

The amine group in this compound serves as a hydrogen bond donor, facilitating interactions with biological targets or influencing crystal packing. In contrast, fluorinated analogs (e.g., ) lack strong H-bond donors but may engage in halogen bonding.

Biological Activity

N-(2-Furylmethyl)-1,5-dimethyl-1H-pyrazol-3-amine is a compound of increasing interest in medicinal chemistry due to its promising biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyrazole ring with a furylmethyl substituent and two methyl groups at the 1 and 5 positions. Its molecular formula is with a molecular weight of approximately 204.23 g/mol. The presence of the furan moiety is significant, as it may enhance the compound's reactivity and biological interactions.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits notable antimicrobial activity . Research has shown that it can inhibit various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) for these bacteria have been reported as low as 8 μg/mL, suggesting potent antibacterial effects .

Anticancer Potential

The compound has also been investigated for its anticancer properties . In vitro studies demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and P388 (leukemia). Notably, specific derivatives of this compound showed IC50 values in the range of 2.8 to 3.5 μM, indicating strong potential for further development as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves interactions with key molecular targets within cells. It is believed to modulate the activity of enzymes or receptors associated with critical signaling pathways that regulate cell growth and apoptosis . This modulation can lead to altered cellular responses, contributing to its antimicrobial and anticancer activities.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 1-Methyl-1H-pyrazole | C4H6N2 | 0.87 |

| 4-Methylpyrazole | C4H6N2 | 0.83 |

| Pyrazolo[1,5-a]pyridin-5-amine | C8H8N4 | 0.76 |

| (1-Methyl-1H-pyrazol-5-yl)methanamine | C6H8N4 | 0.79 |

These comparisons highlight how the unique substitution pattern in this compound may enhance its biological activity compared to simpler pyrazoles lacking such modifications .

Case Studies

Several case studies have been conducted to evaluate the effectiveness of this compound in clinical contexts:

- Anticancer Screening : A study involving a library of compounds screened against multicellular spheroids identified this compound as a promising candidate due to its significant cytotoxicity against cancer cells .

- Antibacterial Efficacy : In another investigation focusing on antimicrobial susceptibility testing using the agar dilution method, derivatives of this compound exhibited superior antibacterial activity compared to traditional antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.